Bromochlorophenol Blue sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromochlorophenol Blue sodium salt: is a chemical compound commonly used as an acid-base indicator. It is known for its distinct color change from yellow to blue over a pH range of 3.0 to 4.6 . The compound is a conjugated poly aryl dye and is often utilized in various scientific and industrial applications due to its reliable pH sensitivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Bromochlorophenol Blue sodium salt involves several steps:

Synthesis of Bromochlorophenol Red: Chlorophenol red is dissolved in glacial acetic acid, and bromine is added slowly under stirring. The temperature is then increased to 65°C to 75°C and maintained for 4 to 7 hours.

Conversion to Bromochlorophenol Blue: The resulting bromochlorophenol red is dissolved in a sodium hydroxide solution. Activated carbon is added to decolorize the solution, which is then filtered. The solution undergoes reduced pressure distillation until its volume is reduced to one-third.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions: Bromochlorophenol Blue sodium salt undergoes various chemical reactions, including:

Acid-Base Reactions: It acts as a pH indicator, changing color in response to changes in pH.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.

Substitution Reactions: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions:

Acid-Base Reactions: Typically involve aqueous solutions with varying pH levels.

Oxidation and Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Substitution Reactions: Often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in acid-base reactions, the primary product is the color-changed form of the indicator .

Aplicaciones Científicas De Investigación

BCB exhibits a distinct color change from yellow in acidic conditions to purple in neutral to slightly alkaline conditions, making it an effective visual indicator for pH measurement.

pH Indicator in Titrations

BCB is extensively used as a pH indicator during titrations, particularly in acid-base reactions. Its clear transition range allows researchers to determine the endpoint of titrations with precision.

Chromatography

In chromatography, BCB serves as a surfactant and an indicator for monitoring the separation of compounds based on their pH sensitivity. It aids in the visualization of analytes during liquid chromatography processes .

Virus Detection

Recent studies have highlighted the use of BCB in detecting viral infections, such as avian influenza. The compound's ability to change color based on pH variations makes it suitable for colorimetric assays that identify viral presence in biological samples .

Colorimetric Sensor Arrays

BCB has been integrated into colorimetric sensor arrays for detecting sugars and other biomolecules. Its high solubility facilitates the dissolution of organic compounds prior to analysis, enhancing sensitivity and specificity in assays .

Application in Virology

A study conducted by researchers at a prominent virology lab utilized BCB to assess the concentration of influenza A virus in chicken eggs. The colorimetric response provided rapid results that were crucial for monitoring viral loads during outbreaks .

Use in Microbiological Studies

In microbiological research, BCB was employed to determine the pH levels of various bacterial cultures. The dye's reliable color change allowed for effective monitoring of microbial growth conditions, which is vital for optimizing culture media .

Titration Analysis

A laboratory experiment demonstrated the efficacy of BCB as an indicator in titrations involving hydrochloric acid and sodium hydroxide. The clear transition from yellow to purple at the endpoint illustrated its utility in educational settings for teaching acid-base chemistry .

Pharmaceutical Industry

BCB is used in pharmaceutical formulations as a pH indicator to ensure product stability and efficacy during development and quality control processes.

Environmental Monitoring

The compound is also applied in environmental science to monitor water quality by indicating changes in pH levels due to pollution or chemical spills.

Mecanismo De Acción

Mechanism: Bromochlorophenol Blue sodium salt functions as a pH indicator by undergoing a structural change in response to pH variations. In acidic conditions, the compound exists in a protonated form, which is yellow. As the pH increases, it loses protons and transitions to a deprotonated form, which is blue .

Molecular Targets and Pathways: The primary molecular target is the hydrogen ion concentration in the solution. The compound’s structure allows it to act as a proton donor or acceptor, facilitating the color change .

Comparación Con Compuestos Similares

- Bromophenol Blue sodium salt

- Tetrabromophenol Blue sodium salt

- Bromothymol Blue sodium salt

Comparison:

- Bromophenol Blue sodium salt: Similar in function but has a different pH transition range (3.0-4.6 for Bromochlorophenol Blue vs. 3.0-4.6 for Bromophenol Blue) .

- Tetrabromophenol Blue sodium salt: Has a broader pH transition range and different color change properties .

- Bromothymol Blue sodium salt: Used for pH measurements closer to neutral pH (6.0-7.6), making it suitable for different applications .

Uniqueness: Bromochlorophenol Blue sodium salt is unique due to its specific pH transition range and distinct color change, making it particularly useful in applications requiring precise pH measurements in the acidic range .

Actividad Biológica

Bromochlorophenol Blue sodium salt (BCB) is a synthetic dye and biochemical reagent widely utilized in various biological and chemical applications. This compound, with the molecular formula C19H9Br4NaO5S, is primarily known for its role as a pH indicator, surfactant, and in colorimetric assays. Its biological activity encompasses several aspects, including its interactions with proteins, its application in detecting pathogens, and its role in various biochemical assays.

| Property | Value |

|---|---|

| Molecular Weight | 691.943 g/mol |

| Density | 0.985 g/mL at 25 °C |

| Melting Point | 300 °C |

| Solubility | Soluble in water |

| pH Transition Range | 3.0 (yellow) to 4.6 (blue) |

This compound functions primarily as a proton donor and a surfactant . Its ability to change color based on pH makes it an effective indicator in various biological assays. In addition to its role as a pH indicator, BCB has been shown to interact with proteins and other biomolecules, which can affect enzymatic activities and cellular processes.

Applications in Biological Research

- Colorimetric Assays : BCB is frequently used in colorimetric assays for the detection of various substances, including drugs and pathogens. For instance, it has been employed in the detection of avian influenza virus in amniotic fluid samples, showcasing its utility in virology .

- Protein Interaction Studies : BCB binds to proteins such as bovine lactic dehydrogenase, facilitating studies on enzyme structure and function . This binding can be leveraged to investigate protein conformational changes under different conditions.

- Surfactant Properties : The surfactant nature of BCB enhances the solubility of organic compounds, making it useful in liquid chromatography applications where precise separation is required .

Case Studies

- Detection of Oseltamivir : A study highlighted the use of BCB in a colorimetric assay for determining the quality of oseltamivir phosphate. The assay involved mixing BCB with samples at specific concentrations to observe color changes indicative of the drug's presence .

- Simultaneous Determination of Surfactants : Research demonstrated the effectiveness of BCB in simultaneous ion-association titration for cationic and nonionic surfactants without prior separation, emphasizing its versatility in analytical chemistry .

Toxicological Considerations

BCB is classified with hazard codes indicating potential toxicity (Xn) and requires appropriate safety measures during handling . It is essential to consider these aspects when utilizing BCB in laboratory settings.

Propiedades

Número CAS |

102185-52-4 |

|---|---|

Fórmula molecular |

C19H9Br2Cl2O5S- |

Peso molecular |

580.0 g/mol |

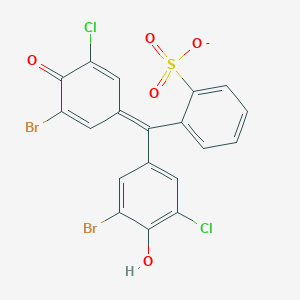

Nombre IUPAC |

2-[(E)-(3-bromo-5-chloro-4-hydroxyphenyl)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C19H10Br2Cl2O5S/c20-12-5-9(7-14(22)18(12)24)17(10-6-13(21)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28/h1-8,24H,(H,26,27,28)/p-1/b17-10- |

Clave InChI |

KGDDIJKLMLNSCH-YVLHZVERSA-M |

SMILES |

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+] |

SMILES isomérico |

C1=CC=C(C(=C1)/C(=C/2\C=C(C(=O)C(=C2)Br)Cl)/C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-] |

SMILES canónico |

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.